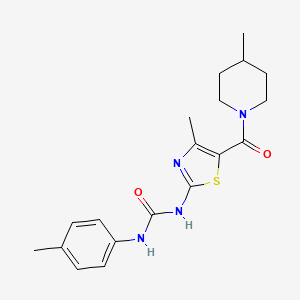![molecular formula C22H28N4O5S2 B2615219 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533894-50-7](/img/structure/B2615219.png)
6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Alkylation reactions are used to introduce the ethyl and methyl groups.
- Common reagents: alkyl halides (e.g., ethyl bromide, methyl iodide), bases (e.g., sodium hydride).
Attachment of the Benzamido Group
- The benzamido group is introduced through an amide coupling reaction.
- Common reagents: benzoyl chloride, amines, coupling agents (e.g., EDC, DCC).
Incorporation of the Morpholinosulfonyl Group
- The morpholinosulfonyl group is added via sulfonylation.
- Common reagents: morpholine, sulfonyl chlorides, bases (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Purification Techniques: Employing advanced chromatography or crystallization methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
-
Formation of the Tetrahydrothieno[2,3-c]pyridine Core
- Starting from a suitable thieno[2,3-c]pyridine precursor, the core structure is formed through cyclization reactions.
- Common reagents: sulfur sources (e.g., thiourea), cyclization catalysts (e.g., Lewis acids).
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine core.
- Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.
-
Reduction
- Reduction reactions can target the amide or sulfonyl groups.
- Common reagents: lithium aluminum hydride, sodium borohydride.
-
Substitution
- Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups.
- Common reagents: nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound’s unique structure could make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s bioactive potential makes it a candidate for drug discovery, particularly in targeting specific pathways or receptors.
Diagnostics: Possible use in diagnostic assays due to its ability to bind specific biomolecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential incorporation into pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It could interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors.
Binding Interactions: The presence of multiple functional groups allows for diverse binding interactions, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzamido Derivatives: Compounds featuring the benzamido group, often used in pharmaceuticals.
Morpholinosulfonyl Compounds: Molecules containing the morpholinosulfonyl group, known for their bioactivity.
Uniqueness
Structural Complexity: The combination of the tetrahydrothieno[2,3-c]pyridine core with the morpholinosulfonyl and benzamido groups is unique, providing a distinct set of chemical and biological properties.
Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development.
This detailed overview provides a comprehensive understanding of 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
6-ethyl-N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-3-25-9-8-17-18(14-25)32-22(19(17)21(28)23-2)24-20(27)15-4-6-16(7-5-15)33(29,30)26-10-12-31-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBOTMXVGKYWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2615138.png)


![N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2615142.png)








![2-[12-Bromo-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2615155.png)

